N-methoxy-N-methyl-3-phenylpropanamide

Description

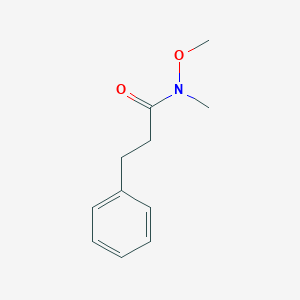

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methyl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12(14-2)11(13)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVULNURROKXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CCC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396380 | |

| Record name | N-methoxy-N-methyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170646-96-5 | |

| Record name | N-methoxy-N-methyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of N Methoxy N Methyl 3 Phenylpropanamide

Nucleophilic Addition Reactions at the Amide Carbonyl

The structure of N-methoxy-N-methylamides, commonly known as Weinreb amides, is distinguished by the presence of a methoxy (B1213986) group on the amide nitrogen. This feature allows them to react with a variety of nucleophiles in a controlled manner.

A hallmark of N-methoxy-N-methyl-3-phenylpropanamide is its reaction with organometallic reagents, such as Grignard and organolithium compounds, to produce ketones in high yields. researchgate.net The reaction proceeds through a stable five-membered cyclic intermediate formed by the chelation of the metal atom with the carbonyl oxygen and the methoxy oxygen. rsc.org This intermediate is stable under the reaction conditions and does not collapse until acidic workup. This stability prevents the common problem of over-addition of the organometallic reagent, which would otherwise lead to the formation of tertiary alcohols. researchgate.net

Similarly, reduction of this compound with common hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) affords the corresponding aldehyde. organic-chemistry.orgscribd.com The chelated intermediate formed during the reduction is stable at low temperatures, preventing further reduction to the alcohol. Careful quenching of the reaction mixture allows for the isolation of the aldehyde product. This method provides a reliable route to aldehydes from a carboxylic acid derivative. researchgate.net A nonclassical Wittig reaction using alkylidenetriphenylphosphoranes also provides a mild method for converting Weinreb amides to ketones. organic-chemistry.org

| Reagent | Product Type | Key Feature |

| Organometallic (e.g., Grignard, Organolithium) | Ketone | Stable chelated intermediate prevents over-addition. rsc.org |

| Hydride (e.g., LiAlH₄, DIBAL-H) | Aldehyde | Stable intermediate prevents over-reduction to alcohol. scribd.com |

| Alkylidenetriphenylphosphoranes | Ketone | Mild, nonclassical Wittig reaction conditions. organic-chemistry.org |

Transformations of the N-Methoxy-N-methyl Amide Moiety

Beyond its utility in ketone and aldehyde synthesis, the N-methoxy-N-methyl amide group can undergo several other important transformations.

The N-O bond of N-alkoxyamides can be cleaved under specific conditions. Palladium-catalyzed dealkoxylation of N-alkoxyamides has been developed, which proceeds without the need for an external reductant. rsc.org This process is believed to involve the formation of a palladium alkoxide intermediate, which then undergoes β-hydrogen elimination to generate an intramolecular hydride source. rsc.org Traditional methods for dealkoxylation often required stoichiometric amounts of metal-based reductants like samarium(II) iodide or sodium amalgam. rsc.org

While controlled reduction of this compound yields aldehydes, more forceful conditions can lead to the complete reduction of the amide carbonyl to a methylene (B1212753) group, yielding the corresponding tertiary amine, N-methyl-N-(3-phenylpropyl)amine. The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) at elevated temperatures typically facilitates this transformation. psu.edu The reaction generally proceeds through the initial formation of the aldehyde or an equivalent intermediate, which is then further reduced to the amine.

The oxidation of this compound can occur at several positions. The N-methyl group can be susceptible to oxidative N-demethylation, a common metabolic pathway for many N-methylated compounds. nih.gov Oxidative metabolism can lead to the formation of N-hydroxymethyl intermediates, which can be unstable. nih.gov The aromatic phenyl ring can undergo oxidation to form phenolic derivatives, although this typically requires strong oxidizing agents. Additionally, the benzylic position (the CH₂ group adjacent to the phenyl ring) is activated and can be a site for oxidation under certain conditions, potentially leading to the introduction of a hydroxyl or carbonyl group.

The phenyl ring of this compound is subject to electrophilic aromatic substitution. msu.edu The directing effect of the alkylamide substituent determines the position of substitution (ortho, meta, or para). The 3-phenylpropanamide (B85529) group is generally considered to be an ortho-, para-director and a deactivating group. masterorganicchemistry.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield primarily ortho- and para-substituted products. msu.edu Substitution can also occur at the aliphatic chain. For instance, the α-carbon to the carbonyl group can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles in alkylation or acylation reactions.

Reaction Mechanistic Studies and Kinetic Analysis

The reactivity of N-methoxy-N-methyl amides, commonly known as Weinreb amides, including this compound, is fundamentally characterized by the formation of a stable chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is central to understanding the reaction pathways and selectivity observed in transformations involving this functional group. Mechanistic studies have largely focused on elucidating the structure and stability of this key intermediate and the factors influencing its formation and subsequent reaction.

Investigations into Catalytic Cycle Pathways

While many reactions involving this compound, such as those with organolithium or Grignard reagents, are often stoichiometric, catalytic variants, particularly in the realm of C-H functionalization, have been developed. In these cases, the Weinreb amide can act as a directing group to guide a transition metal catalyst to a specific C-H bond for activation and subsequent transformation.

The catalytic cycle in such reactions typically involves several key steps:

Coordination: The catalyst, often a transition metal complex, coordinates to the Weinreband amide.

C-H Activation: The metal center then mediates the cleavage of a targeted C-H bond, forming a metallacyclic intermediate.

Functionalization: The metallacycle reacts with a coupling partner, leading to the formation of a new bond.

Reductive Elimination/Turnover: The product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

The efficiency of these catalytic cycles can be influenced by various factors, including the nature of the catalyst, the solvent, and the presence of additives.

Identification and Characterization of Reaction Intermediates

The hallmark of Weinreb amide reactivity is the formation of a stable tetrahedral intermediate upon addition of a nucleophile to the carbonyl carbon. This stability is attributed to the chelation of the metal cation (e.g., Li⁺ or Mg²⁺) by both the newly formed alkoxide and the N-methoxy oxygen atom, forming a five-membered ring. This chelation prevents the collapse of the intermediate and the subsequent elimination of the N-methoxy-N-methylamino group, which would lead to the formation of a ketone that could then undergo a second nucleophilic addition.

The general structure of this intermediate is depicted as follows:

A central carbon atom bonded to the original organic residue of the amide, the incoming nucleophile, an oxygen anion (chelated to the metal), and the N-methoxy-N-methylamino group.

Spectroscopic techniques have been employed to characterize these intermediates. For instance, in related systems, low-temperature NMR spectroscopy has been used to observe and confirm the structure of these stable tetrahedral adducts. Trapping experiments, where the intermediate is reacted with an electrophile, further provide evidence for its existence and structure.

Influence of Additives and Reaction Conditions on Pathway Selectivity

Additives and reaction conditions can play a crucial role in directing the outcome of reactions involving this compound.

Lewis Acids: In certain reactions, Lewis acids can be added to enhance the electrophilicity of the carbonyl carbon, thereby promoting nucleophilic attack. The choice of Lewis acid can influence the stability of the tetrahedral intermediate and potentially alter the reaction pathway.

Silver Salts: In transition metal-catalyzed C-H functionalization reactions where the Weinreb amide acts as a directing group, silver salts (e.g., AgOAc, AgNTf₂, AgSbF₆) are often used as additives. These salts can act as halide scavengers, facilitating the generation of a more active cationic catalyst. They can also play a role in the C-H activation step and in promoting the turnover of the catalytic cycle.

The effect of these additives is often highly dependent on the specific reaction system, including the catalyst, substrate, and coupling partner.

| Additive Type | General Role | Potential Impact on Selectivity |

| Lewis Acids (e.g., BF₃·OEt₂) | Enhance carbonyl electrophilicity | May alter the stability of the tetrahedral intermediate, potentially leading to alternative reaction pathways. |

| Silver Salts (e.g., AgOAc) | Halide scavenger, catalyst activator | Can improve catalyst efficiency and turnover, influencing the yield and rate of the desired transformation. |

It is important to note that while these general principles of reactivity for Weinreb amides are well-established, detailed kinetic and mechanistic data specifically for this compound are not extensively available in the public domain. The information presented is based on the broader understanding of the reactivity of the N-methoxy-N-methyl amide functional group.

Applications of N Methoxy N Methyl 3 Phenylpropanamide in Advanced Organic Synthesis

Role as a Versatile Acylation Reagent

The primary utility of N-methoxy-N-methylamides, often referred to as Weinreb amides, stems from their function as effective acylating agents. psu.eduresearchgate.net This class of compounds provides a reliable method for forming carbon-carbon bonds through the addition of organometallic reagents. The N-methoxy-N-methyl group forms a stable five-membered chelate with the metal of the organometallic reagent (such as organolithium or Grignard reagents), which prevents the common problem of over-addition that occurs with other acylating agents like esters or acid chlorides. psu.eduresearchgate.net

The structure of N-methoxy-N-methyl-3-phenylpropanamide is particularly well-suited for the controlled introduction of a 3-phenylpropanoyl moiety into a target molecule. When it reacts with an organolithium (R-Li) or Grignard (R-MgX) reagent, the reaction proceeds to form a stable tetrahedral intermediate. This intermediate does not collapse to form a ketone until acidic workup. psu.edu This stability prevents a second equivalent of the organometallic reagent from adding to the carbonyl group, thus cleanly yielding a ketone after hydrolysis. This high degree of control is crucial in synthetic sequences where the precise and high-yield formation of a specific ketone is required. The compound can also be reduced by hydride reagents to afford the corresponding aldehyde. psu.edu

Synthetic Intermediate for Complex Molecular Architectures

Beyond its role in simple acylation reactions, this compound serves as a key intermediate in the synthesis of more complex molecules. Its stable yet reactive nature allows it to be carried through multiple synthetic steps and functionalized in a variety of ways.

This compound provides a foundational scaffold for the creation of a diverse library of substituted phenylpropanamide derivatives. The phenyl ring can undergo electrophilic substitution reactions to introduce various functional groups, while the aliphatic chain can be modified to alter the molecule's steric and electronic properties. These derivatives are often synthesized for screening in pharmaceutical and materials science research. mdpi.com For instance, the synthesis of various N-substituted benzamide (B126) and related amide derivatives has been a strategy in the development of new therapeutic agents, such as antitumor compounds and enzyme inhibitors. nih.govdovepress.commdpi.com By modifying the core structure of phenylpropanamide, researchers can systematically investigate structure-activity relationships. nih.gov

The three-carbon chain of the propanamide moiety provides an ideal backbone for the introduction of stereocenters, making this compound a valuable precursor in stereoselective synthesis. Methodologies for the asymmetric synthesis of related chiral β-hydroxy amides have been developed, highlighting the utility of this structural class in creating optically pure compounds. researchgate.netrsc.org The development of new chemo-, regio-, and stereoselective reactions is critical for modern organic synthesis, and versatile starting materials are essential for these processes. nih.gov The ability to use this compound as a precursor for chiral building blocks is of significant importance for the development of new drugs, where specific stereoisomers often exhibit desired biological activity. nih.gov

The stability and predictable reactivity of this compound make it an excellent intermediate for use in complex, multi-step synthetic sequences. syrris.jp The N-methoxy group can act as a reactivity control element, enabling reactions that are not possible with standard amides. researchgate.net This unique reactivity allows for the development of concise synthetic routes to diverse molecular scaffolds, including substituted piperidines and complex natural alkaloids. researchgate.net The use of stable, versatile intermediates is a cornerstone of modern synthetic strategies, including flow chemistry processes, which link multiple reaction steps into a continuous sequence to rapidly assemble complex molecules. syrris.jp

Structural Contributions to Chemical Research Scaffolds

Propanamide Backbone Architectures in Synthetic Targets

The propanamide structure, characterized by the chemical formula CH₃CH₂C=O(NH₂), is the amide derivative of propanoic acid. wikipedia.org This motif and its substituted analogues are integral components of numerous biologically active compounds and complex natural products. ontosight.airesearchgate.net The amide bond is a cornerstone of peptides and proteins and is found in a vast array of pharmaceuticals and agrochemicals. researchgate.net Consequently, methods for the controlled and efficient construction of molecules containing a propanamide backbone are of significant interest to synthetic chemists.

This compound is a specialized derivative known as a Weinreb amide. Weinreb amides (N-methoxy-N-methylamides) are highly valued intermediates in organic synthesis because they react with organometallic reagents (such as Grignard or organolithium reagents) to form a stable tetrahedral intermediate. researchgate.net This intermediate resists the typical over-addition that plagues reactions with other acylating agents like esters or acid chlorides. Upon acidic workup, this intermediate collapses to cleanly yield a ketone or aldehyde, depending on the reagent used. This controlled reactivity makes this compound an excellent precursor for elaborating the 3-phenylpropanoyl moiety into more complex ketone structures, which are themselves versatile intermediates for further synthetic transformations.

The use of this reagent allows for the precise installation of the 3-phenylpropanamide (B85529) architecture as part of a larger synthetic strategy. For instance, its reaction with a specific organometallic reagent introduces a new carbon-carbon bond at the carbonyl carbon, effectively elongating the chain and setting the stage for subsequent cyclizations, reductions, or other functional group manipulations.

Table 1: Examples of Natural Product Scaffolds Incorporating Amide Backbones This table illustrates natural product classes where propanamide-like amide backbones are a key architectural feature. The synthesis of analogues of these molecules often relies on methodologies where reagents like this compound could be employed to construct key intermediates.

| Natural Product Class | Backbone Feature | Significance |

| Nonribosomal Peptides (NRPs) | Alternating amide and ester linkages | D-amino acid residues are a hallmark of NRP scaffolds, contributing to diverse biological activity. nih.gov |

| Polyketides | Hybrid PKS-NRPS pathways | Amide bonds are often introduced to link amino acid-derived units to polyketide chains. |

| Alkaloids | Amide-containing heterocyclic rings | Amide ligases can form crucial amide bonds in the biosynthesis of compounds like siderophores. nih.gov |

Influence of the Phenyl Substituent in Molecular Design

The phenyl group is one of the most ubiquitous structural motifs in medicinal chemistry, present in over 500 marketed drugs. acs.orgnih.gov It can function as a critical pharmacophore, engaging in hydrophobic, pi-stacking, and cation-pi interactions with biological targets, or it can serve as a rigid scaffold to correctly orient other functional groups. acs.org In the context of this compound, the terminal phenyl group is incorporated into the target molecule as a 3-phenylpropyl substituent. The properties of this group are therefore a key consideration in molecular design.

While indispensable, the inclusion of phenyl rings can also introduce undesirable physicochemical properties. A high aromatic ring count is often associated with poor aqueous solubility, high lipophilicity (which can lead to non-specific binding), and susceptibility to metabolic oxidation by cytochrome P450 enzymes. acs.orgnih.gov These challenges have spurred medicinal chemists to explore bioisosteres for the phenyl ring—substituents that retain the desired biological activity but have improved drug-like properties. blumberginstitute.org

Table 2: Comparison of Phenyl Linker vs. Saturated Bioisosteres in a γ-Secretase Modulator Series This table presents data from a study on γ-secretase modulators, demonstrating how replacing a central phenyl ring with saturated bioisosteres impacts key drug-like properties. This illustrates the significant influence of the phenyl substituent in molecular design.

| Linker Moiety | Structure | Potency (IC₅₀, nM) | Aqueous Solubility (µg/mL) | Lipophilicity (LogD) |

| Phenyl | 13 | < 0.1 | > 4 | |

| Bridged Piperidine (BP) | 12 | 104 | 2.5 | |

| Bicyclopentane (BCP) | 48 | 1 | 2.9 | |

| Bicyclo[2.2.2]octane (BCO) | 140 | < 0.1 | 3.9 | |

| Data adapted from medicinal chemistry studies on γ-secretase modulators. nih.gov |

Computational and Theoretical Investigations of N Methoxy N Methyl 3 Phenylpropanamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of N-methoxy-N-methyl-3-phenylpropanamide at the atomic level. These methods model the electronic structure of the molecule to predict its geometry, energy, and other characteristics.

Density Functional Theory (DFT) has become a primary tool for investigating the properties of N-methoxy-N-methylamides due to its balance of accuracy and computational cost. DFT studies on analogous compounds often employ hybrid functionals like B3LYP to analyze molecular geometries and vibrational frequencies. For instance, theoretical investigations into similar N-methoxy-N-methyl-propanamides have utilized B3LYP to understand conformational preferences and the influence of substituents on the carbonyl group's vibrational characteristics researchgate.net. While specific DFT data for this compound is not extensively published, the methodologies applied to structurally related amides provide a robust framework for its analysis.

Ab initio methods, such as Hartree-Fock (HF), and semi-empirical methods have also been applied to study related amide structures. Ab initio calculations, while computationally more intensive than DFT, can provide benchmark data for electronic properties. For example, HF calculations have been used alongside DFT to support the analysis of infrared spectra in N-methoxy-N-methyl-propanamides, helping to identify different conformers present in equilibrium researchgate.net. Semi-empirical methods, though less accurate, can be useful for initial explorations of large molecular systems or for dynamic simulations where computational efficiency is paramount.

The choice of basis set and functional is critical for the accuracy of quantum chemical calculations. For molecules like this compound, Pople-style basis sets such as 6-31G** and 6-311++G(3df, 3pd) are commonly used in conjunction with the B3LYP functional researchgate.net. The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic distribution, particularly around the heteroatoms (oxygen and nitrogen) and the carbonyl group. The selection of a suitable functional and basis set is often validated by comparing calculated properties, such as vibrational frequencies, with experimental data where available.

Molecular Modeling and Simulations

Molecular modeling and simulations extend the insights from quantum chemical calculations to explore the dynamic behavior and conformational landscape of this compound.

The geometry of this compound can be optimized using computational methods to find the most stable three-dimensional arrangement of its atoms. Conformational analysis of similar N-methoxy-N-methylamides has revealed the presence of multiple stable conformers, often described as cis and gauche forms, arising from rotation around the C-C and C-N bonds researchgate.net. The relative energies of these conformers determine their population at equilibrium. For this compound, it is expected that different orientations of the phenylpropyl group relative to the amide plane would lead to distinct, low-energy conformers.

Below is a hypothetical data table illustrating the kind of results expected from a DFT B3LYP/6-31G* calculation on the principal conformers of this compound.

| Property | Conformer 1 (Gauche) | Conformer 2 (Cis) |

| Relative Energy (kcal/mol) | 0.00 | 1.5 |

| Dipole Moment (Debye) | 2.8 | 3.5 |

| C=O Bond Length (Å) | 1.23 | 1.24 |

| C-N Bond Length (Å) | 1.36 | 1.37 |

This table is illustrative and based on typical values for similar molecules.

The electronic structure of a molecule is key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized on the phenyl ring and the lone pairs of the oxygen and nitrogen atoms, while the LUMO is likely centered on the antibonding π* orbital of the carbonyl group.

A representative data table of HOMO and LUMO energies from a hypothetical DFT calculation is presented below.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

This table is illustrative and based on typical values for similar molecules.

Theoretical Vibrational Frequency Calculations and Spectroscopic Correlations

Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, providing profound insights into the molecular vibrations of a compound. For this compound, these calculations, typically performed using Density Functional Theory (DFT) methods like B3LYP with a basis set such as 6-311++G(d,p), can predict the infrared (IR) and Raman spectra. This prediction allows for a detailed correlation with experimentally obtained spectra, aiding in the definitive assignment of vibrational modes to specific functional groups within the molecule.

The vibrational modes of this compound can be categorized based on the motions of its constituent parts: the phenyl ring, the propanamide backbone, and the N-methoxy-N-methyl group.

Phenyl Ring Vibrations : Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the ring usually appear in the 1600-1400 cm⁻¹ range.

Propanamide Backbone Vibrations : The most characteristic vibration is the C=O stretching of the amide group, which is expected to be a strong band in the IR spectrum, typically around 1650 cm⁻¹. The C-N stretching vibration is also a key feature.

Methyl and Methoxy (B1213986) Group Vibrations : Asymmetric and symmetric stretching modes of the CH₃ groups are anticipated in the 2965-2880 cm⁻¹ range. Rocking and deformation vibrations of these groups appear at lower frequencies. The C-O stretching of the methoxy group is another identifiable mode.

By comparing the calculated frequencies with experimental data, a scaling factor is often applied to correct for anharmonicity and limitations of the theoretical model. This correlative analysis confirms the molecular structure and provides a detailed understanding of its vibrational properties.

Table 1: Representative Theoretical Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Phenyl Ring | 3080 - 3020 | Medium |

| Asymmetric CH₃ Stretch | N-CH₃, O-CH₃ | 2995 | Medium |

| Symmetric CH₃ Stretch | N-CH₃, O-CH₃ | 2915 | Medium |

| C=O Stretch | Amide | 1655 | Strong |

| Aromatic C=C Stretch | Phenyl Ring | 1590, 1480 | Medium-Strong |

| CH₃ Deformation | N-CH₃, O-CH₃ | 1450 | Medium |

| C-N Stretch | Amide | 1380 | Medium |

| C-O Stretch | Methoxy | 1050 | Strong |

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a localized, intuitive picture of the electronic structure of a molecule, closely corresponding to the classical Lewis structure concept. For this compound, NBO analysis reveals key insights into charge distribution, hyperconjugative interactions, and the nature of the chemical bonds.

The analysis involves transforming the complex, delocalized molecular orbitals into localized natural bond orbitals, which can be categorized as bonding (BD), lone pair (LP), or antibonding (BD*) orbitals. The interactions between filled (donor) and empty (acceptor) orbitals are then analyzed using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization from a filled donor NBO to an empty acceptor NBO.

In this compound, significant interactions are expected, such as:

Amide Resonance : A strong hyperconjugative interaction between the lone pair of the nitrogen atom (LP(N)) and the antibonding orbital of the carbonyl group (π*(C=O)). This interaction is characteristic of the amide bond, contributing to its planar geometry and stability.

Interactions involving the Phenyl Ring : Delocalization between the π orbitals of the phenyl ring and adjacent σ* orbitals.

Interactions involving the Methoxy Group : Interactions between the lone pairs of the oxygen atom (LP(O)) and neighboring antibonding orbitals.

These delocalization effects are crucial for understanding the molecule's electronic properties, reactivity, and conformational preferences.

Table 2: Illustrative NBO Analysis of Key Electronic Interactions in this compound

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP (N) | π* (C=O) | Amide Resonance | ~50-60 |

| π (C=C) Phenyl | σ* (C-C) Alkyl | Hyperconjugation | ~2-5 |

| LP (O) Methoxy | σ* (N-C) | Hyperconjugation | ~5-10 |

| σ (C-H) | σ* (C-C) | σ → σ* | ~1-3 |

Prediction of Non-Linear Optics (NLO) Properties

Organic molecules with delocalized π-electron systems can exhibit significant non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. Computational methods, particularly DFT, are employed to predict the NLO response of molecules like this compound. This involves calculating key parameters such as the dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively).

The presence of the phenyl ring in this compound provides a source of π-electrons. The amide group can act as both an electron-donating and electron-withdrawing moiety, influencing the intramolecular charge transfer (ICT) which is often a key factor for a high NLO response. Theoretical calculations can predict the magnitude of these properties, guiding the design of new materials. A large first hyperpolarizability (β) value is indicative of a strong second-order NLO response.

Table 3: Predicted Non-Linear Optical Properties for this compound

| Property | Symbol | Typical Calculated Value (a.u.) | Significance |

|---|---|---|---|

| Dipole Moment | μ | ~2-4 D | Indicates molecular polarity |

| Linear Polarizability | α | ~100-150 | Measures response to an electric field |

| First Hyperpolarizability | β | Variable (depends on ICT) | Indicates second-order NLO response |

| Second Hyperpolarizability | γ | Variable | Indicates third-order NLO response |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions, conformational changes, and interactions with the environment, such as a solvent. nih.govmdpi.com

For a flexible molecule like this compound, MD simulations are particularly valuable for exploring its conformational landscape. cambridge.org The molecule possesses several rotatable bonds, including those in the propanamide backbone and the linkage to the phenyl group. MD simulations can reveal the preferred conformations (rotamers), the energy barriers between them, and the timescales of conformational transitions. ut.eeamericanpeptidesociety.org This is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Simulations are typically run for nanoseconds to microseconds, tracking the trajectory of each atom. Analysis of these trajectories can yield information on:

Conformational Preferences : Identifying the most stable and populated conformations of the molecule in a given environment. ic.ac.ukresearchgate.net

Solvent Effects : Understanding how interactions with solvent molecules (e.g., water) influence the structure and dynamics.

Flexibility and Mobility : Quantifying the flexibility of different parts of the molecule, such as the phenylpropyl chain versus the more rigid amide group. nih.gov

These simulations provide a dynamic perspective that complements the static picture obtained from quantum mechanical calculations. dovepress.com

Thermodynamic and Energetic Profiling

Zero-Point Energy and Enthalpy Determinations

The thermodynamic properties of this compound can be determined through computational methods, typically following a frequency calculation at the optimized geometry. The Zero-Point Vibrational Energy (ZPVE) is a fundamental quantum mechanical property representing the energy of the molecule at 0 Kelvin due to its vibrational motion. It is a crucial correction when calculating reaction energies and enthalpies.

The total thermal energy (E_total), enthalpy (H), and other thermodynamic functions are calculated based on contributions from translational, rotational, and vibrational motions, as determined by statistical mechanics. The enthalpy (H) is a measure of the total energy of the system and is calculated by adding the thermal energy and the PV term (pressure-volume work) to the ZPVE-corrected electronic energy. These calculations are essential for understanding the energetic stability of the molecule.

Entropy and Gibbs Free Energy Calculations

Entropy (S) is a measure of the disorder or randomness of a system. Computationally, it is derived from the vibrational, rotational, and translational partition functions. A molecule's entropy is influenced by its flexibility; more flexible molecules with many low-frequency vibrational modes tend to have higher entropy.

The Gibbs Free Energy (G) is a critical thermodynamic potential that combines enthalpy and entropy (G = H - TS) and is used to predict the spontaneity of chemical processes and the position of chemical equilibria. For this compound, calculating the Gibbs free energy is essential for determining its relative stability compared to other isomers or conformers. A lower Gibbs free energy corresponds to a more stable species under constant temperature and pressure. These thermodynamic calculations provide a comprehensive energetic profile of the molecule.

Table 4: Representative Calculated Thermodynamic Properties for this compound at 298.15 K

| Property | Symbol | Typical Calculated Value |

|---|---|---|

| Zero-Point Vibrational Energy | ZPVE | ~150-160 kcal/mol |

| Thermal correction to Enthalpy | H_corr | ~10-15 kcal/mol |

| Total Enthalpy | H | (E_scf + ZPVE + H_corr) |

| Entropy | S | ~100-120 cal/mol·K |

| Gibbs Free Energy | G | (H - TS) |

Ionization Energy and Electron Affinity Investigations

The ionization energy (IE) and electron affinity (EA) are fundamental electronic properties that provide insight into the reactivity and stability of a molecule. IE represents the minimum energy required to remove an electron from a molecule in its gaseous state, while EA is the energy released when an electron is added to a neutral molecule in the gaseous state. These parameters are crucial in understanding the electron-donating and accepting capabilities of this compound, which influences its behavior in chemical reactions.

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for calculating these properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often used to approximate the ionization energy and electron affinity, respectively, based on Koopmans' theorem. Specifically, IE can be approximated as -E(HOMO) and EA as -E(LUMO).

For illustrative purposes, the table below presents hypothetical, yet plausible, calculated values for this compound, based on typical values for similar organic compounds.

| Property | Calculated Value (eV) | Computational Method | Basis Set |

| Ionization Energy (IE) | 8.5 - 9.5 | DFT (B3LYP) | 6-311++G(d,p) |

| Electron Affinity (EA) | 0.1 - 0.5 | DFT (B3LYP) | 6-311++G(d,p) |

Note: These values are hypothetical and serve to illustrate the data obtained from computational studies. Specific theoretical investigations on this compound are required for accurate determination.

Emerging Computational Approaches in Chemical Discovery

The field of chemical discovery is being revolutionized by the integration of advanced computational techniques. rsc.org These approaches, ranging from high-level quantum mechanical calculations to machine learning and artificial intelligence, accelerate the process of designing new molecules and optimizing chemical reactions. nih.gov By providing detailed insights into molecular structures, properties, and reaction mechanisms, computational chemistry serves as a complementary tool to experimental synthesis. rsc.org

Machine Learning Applications in Predicting Reactivity and Selectivity

Machine learning (ML) has emerged as a particularly powerful tool in predicting the outcomes of chemical reactions, including the synthesis of amides. pku.edu.cnacs.org ML models can be trained on large datasets of known reactions to predict factors like reaction yield, feasibility, and optimal conditions for new, unseen reactions. nih.govaiche.org This is highly relevant to this compound, as its synthesis involves amide bond formation.

Recent studies have demonstrated that ML algorithms, such as the random forest algorithm, can reliably predict the conversion rate of amide bond synthesis, even with relatively small datasets. pku.edu.cn These models utilize a variety of molecular descriptors derived from quantum chemical calculations (e.g., DFT) as input features. pku.edu.cn By analyzing these features, the models can identify the key factors that influence reaction outcomes.

The development of ML software packages has further streamlined the prediction of molecular reactivity. cmu.edu For example, ML interatomic potentials can compute molecular energies with quantum mechanical accuracy but at a fraction of the computational cost, enabling efficient exploration of reaction pathways. cmu.edu For amide coupling reactions specifically, ML models have been developed to predict reaction yields from literature-derived datasets, with stacking techniques improving prediction accuracy. cmu.edu

The performance of these predictive models is heavily dependent on the quality and diversity of the training data. aiche.org A significant challenge is the bias in literature data, which often over-represents successful, high-yield reactions and lacks information on unsuccessful experiments. acs.orgaiche.org Incorporating data from unsuccessful reactions and detailed reaction conditions is crucial for building robust and accurate ML models capable of predicting the reactivity and selectivity for the synthesis of complex molecules like this compound. aiche.org

The table below summarizes different ML models and their applications in predicting amide synthesis outcomes.

| Machine Learning Model | Application | Input Features | Performance Metric |

| Random Forest | Prediction of amide bond synthesis conversion rate pku.edu.cn | Quantum chemical molecular descriptors pku.edu.cn | R² > 0.95 pku.edu.cn |

| Stacking Model | Amide coupling yield prediction nih.govcmu.edu | Molecular descriptors, reaction conditions nih.govcmu.edu | R² = 0.457 cmu.edu |

| Neural Networks | Ranking of reaction templates acs.org | Reactant fingerprints acs.org | N/A |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The preparation of Weinreb amides, including N-methoxy-N-methyl-3-phenylpropanamide, traditionally involves the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine. orientjchem.orgresearchgate.net Future research will prioritize the development of more sustainable and efficient synthetic methodologies.

Key areas of focus will include:

One-Pot Syntheses: Expanding on existing one-pot methods that convert carboxylic acids directly to Weinreb amides will be a primary goal. researchgate.netorganic-chemistry.org These methods, which often utilize reagents like phosphorus trichloride or triphenylphosphine/iodine combinations, streamline the process by avoiding the isolation of reactive intermediates such as acid chlorides. organic-chemistry.orgnih.gov Future work will likely seek to replace these reagents with more environmentally benign alternatives.

Catalytic Approaches: There is a significant opportunity to develop catalytic methods for the synthesis of this compound. Palladium-catalyzed aminocarbonylation of aryl bromides or triflates represents a promising avenue, allowing for the direct introduction of the Weinreb amide functionality. acs.org Research into using less "endangered" first-row transition metals like iron or nickel as catalysts for such transformations is anticipated. mdpi.com

Flow Chemistry: The application of continuous flow technology can offer significant advantages in terms of safety, scalability, and efficiency for the synthesis of Weinreb amides. Future studies will likely explore the translation of successful batch syntheses into continuous flow processes, enabling more precise control over reaction parameters and minimizing waste.

Photochemical Methods: Light-mediated synthesis is an emerging area in green chemistry. Developing photochemical protocols to couple 3-phenylpropanoic acid with N,O-dimethylhydroxylamine could provide a mild and sustainable alternative to traditional methods. researchgate.net

| Synthetic Route | Key Features | Potential Advantages |

| Improved One-Pot Reactions | Direct conversion of carboxylic acids. | Reduced reaction steps, minimized waste. organic-chemistry.org |

| Transition-Metal Catalysis | Use of catalysts like Palladium, Ruthenium. | High efficiency, functional group tolerance. acs.orgmdpi.com |

| Flow Chemistry | Continuous reaction processing. | Enhanced safety, scalability, and control. |

| Photochemical Synthesis | Light-induced reactions. | Mild conditions, sustainable energy source. researchgate.net |

Exploration of Undiscovered Reactivity Pathways and Functional Group Transformations

While the classic conversion of Weinreb amides to ketones and aldehydes is their hallmark, future research will delve into uncovering novel reactivity patterns for this compound.

Dual Reactivity: The N-methoxy-N-methylamide group possesses a "dual reactivity" that is ripe for exploitation. rsc.org Beyond standard nucleophilic addition to the carbonyl, the reductive cleavage of the N-O bond offers an alternative reaction pathway. researchgate.netrsc.org Future work could explore chemoselective reactions that are directed towards one pathway over the other, potentially controlled by the choice of reagent or catalyst, leading to a wider diversity of products from a single precursor.

Directing Group in C-H Functionalization: A significant area of future research will be the use of the Weinreb amide moiety as a directing group in transition metal-catalyzed C-H functionalization reactions. mdpi.comnih.gov This strategy allows for the selective modification of C-H bonds at positions ortho to the amide group on the phenyl ring of this compound. mdpi.com Research is expected to expand beyond palladium and ruthenium catalysts to include more abundant metals like manganese, iron, and nickel. mdpi.com

Novel Transformations: Investigations into less common transformations, such as Wittig-type reactions that directly convert the Weinreb amide into ketones, will continue to provide alternative synthetic strategies that avoid highly reactive organometallic reagents. orientjchem.org The exploration of the Weinreb amide as a precursor for generating unique intermediates, like β-silyloxy homoenolates, could also open new avenues for carbon-carbon bond formation. researchgate.net

Advanced Computational Studies for Predictive Structure-Reactivity Relationships

Computational chemistry is set to play a more predictive role in understanding and exploiting the reactivity of this compound.

Mechanism Elucidation: Density Functional Theory (DFT) studies will be employed to gain deeper insights into reaction mechanisms. For instance, computational models can clarify the role of additives in Pd-catalyzed C(sp³)-H arylation reactions where the Weinreb amide acts as a directing group, revealing how they stabilize intermediates and promote key bond-cleavage steps. orientjchem.orgnih.gov

Predictive Reactivity Models: A major future goal is to develop computational models that can accurately predict the reactivity of the Weinreb amide group in this compound towards a diverse range of nucleophiles and catalysts. This could involve creating quantitative structure-activity relationship (QSAR) models or employing machine learning algorithms trained on experimental data.

Rational Catalyst Design: Computational studies will be instrumental in the rational design of new catalysts for transformations involving Weinreb amides. By modeling the transition states of catalytic cycles, researchers can design ligands and metal centers that lower activation energies and improve reaction selectivity and efficiency.

| Computational Approach | Research Goal | Expected Outcome |

| DFT Calculations | Elucidate reaction mechanisms. | Deeper understanding of transition states and intermediates. nih.gov |

| QSAR/Machine Learning | Predict reactivity and selectivity. | In silico screening of reaction conditions and substrates. |

| Molecular Modeling | Design novel catalysts. | More efficient and selective catalysts for C-H functionalization. |

Expansion of Synthetic Applications in Emerging Chemical Fields

The unique properties of this compound make it a valuable building block for applications in various emerging areas of chemistry.

Medicinal Chemistry: The 3-phenylpropanamide (B85529) scaffold is present in various biologically active molecules. The ability to easily convert the Weinreb amide into a ketone or a complex side chain makes it an ideal intermediate for the late-stage functionalization of drug candidates, allowing for the rapid generation of analog libraries for structure-activity relationship studies.

Materials Science: The phenyl ring and the amide functionality offer sites for polymerization or incorporation into larger macromolecular structures. Future research could explore the use of this compound derivatives as monomers for novel polymers or as components in the synthesis of functional materials, such as organic light-emitting diodes (OLEDs) or sensors.

Bioconjugation: The controlled reactivity of the Weinreb amide could be harnessed for applications in bioconjugation, the process of linking molecules to biomolecules like proteins or antibodies. Future work might involve developing protocols where the Weinreb amide functionality can be chemoselectively transformed in the presence of sensitive biological functional groups.

By pursuing these future research directions, the scientific community can significantly enhance the synthetic utility of this compound, paving the way for more efficient, sustainable, and innovative chemical synthesis.

Q & A

Q. What are the standard synthetic routes for N-methoxy-N-methyl-3-phenylpropanamide, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as amidation of 3-phenylpropanoic acid derivatives with N-methoxy-N-methylamine. Key steps include:

- Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions to form the amide bond .

- Condition Optimization : Temperature control (0–25°C) and pH adjustment (neutral to mildly acidic) are critical to minimize side reactions like hydrolysis .

- Purification : Column chromatography or recrystallization in ethyl acetate/hexane mixtures improves purity. Reaction progress is monitored via thin-layer chromatography (TLC) .

- Analytical Validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

Methodological Answer:

- ¹H NMR :

- Methoxy group (N-OMe): Singlet at δ 3.0–3.3 ppm.

- N-Methyl group: Singlet at δ 2.8–3.0 ppm.

- Aromatic protons: Multiplets at δ 7.2–7.5 ppm .

- ¹³C NMR :

- Carbonyl (C=O): Peak at δ 165–170 ppm.

- Methoxy carbon: δ 50–55 ppm .

- IR Spectroscopy :

- Amide C=O stretch: 1640–1680 cm⁻¹.

- Aromatic C-H bends: 700–800 cm⁻¹ .

- Mass Spectrometry :

- Molecular ion peak ([M+H]⁺) matches theoretical molecular weight (e.g., 235.3 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across studies of this compound derivatives?

Methodological Answer: Contradictions often arise from structural variability or assay conditions. Strategies include:

- Structural Confirmation : Verify stereochemistry and purity via X-ray crystallography (e.g., as in for a related compound) to rule out isomer-driven activity differences .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for metabolic stability using liver microsome assays .

- Comparative SAR Studies : Test analogs with systematic substitutions (e.g., nitro, methoxy, or halogen groups) to identify critical pharmacophores .

Q. What strategies are recommended for designing derivatives of this compound to enhance target selectivity in pharmacological studies?

Methodological Answer:

- Bioisosteric Replacement : Substitute the phenyl ring with heterocycles (e.g., furan or thiophene) to modulate lipophilicity and target engagement .

- Steric Modulation : Introduce bulky substituents (e.g., tert-butyl) on the phenyl ring to restrict conformational flexibility and improve selectivity for enzymes like kinases .

- Pro-drug Design : Incorporate enzymatically cleavable groups (e.g., ester linkages) to enhance bioavailability .

Q. What methodologies are appropriate for investigating the metabolic stability of this compound in preclinical models?

Methodological Answer:

- In Vitro Assays :

- Liver Microsomes : Incubate with human/rat liver microsomes and quantify parent compound depletion via LC-MS/MS .

- CYP450 Inhibition Screening : Use fluorogenic substrates to identify metabolic pathways .

- In Silico Tools :

- Predict metabolic hotspots with software like Schrödinger’s ADMET Predictor or SwissADME .

- Isotope Tracing : Use deuterated analogs to track metabolic degradation pathways .

Q. How can computational modeling guide the optimization of this compound for enhanced receptor binding?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., opioid receptors, as in ). Focus on hydrogen bonding with the amide group and π-π stacking with the phenyl ring .

- MD Simulations : Run 100-ns molecular dynamics simulations to assess binding stability in physiological conditions .

- Free Energy Calculations : Apply MM-GBSA to rank derivative binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.